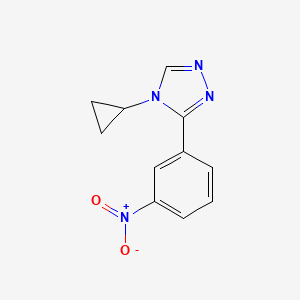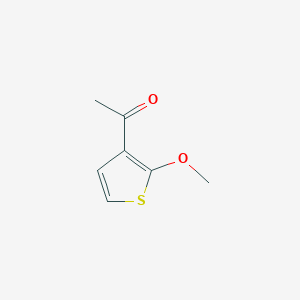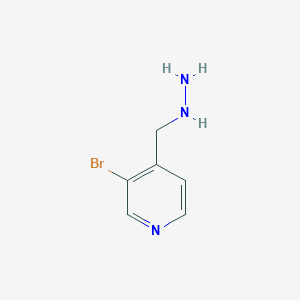
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C6H18N4·3HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted in the presence of a catalyst. The resulting product is then purified and converted into the trihydrochloride form through the addition of hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a chelating agent for metal ions in therapeutic applications.
Industry: It is used in the production of polymers, resins, and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride involves its ability to form stable complexes with metal ions. This property allows it to act as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to metal cofactors, thereby affecting enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Similar in structure but with different coordination properties.
Triethylenetetramine: Has an additional ethylene group, providing different chelating abilities.
N,N-Bis(2-aminoethyl)ethylenediamine: Similar structure but with different reactivity and applications[][4].
Uniqueness
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions[4][4].
Propriétés
Formule moléculaire |
C6H21Cl3N4 |
|---|---|
Poids moléculaire |
255.6 g/mol |
Nom IUPAC |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C6H18N4.3ClH/c7-1-4-10(5-2-8)6-3-9;;;/h1-9H2;3*1H |
Clé InChI |
YDJHCWNHOKBMLS-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN)CCN)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)


![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)




![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)



